molecular formula C12H8ClFN2O2 B6414761 6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid CAS No. 1261938-39-9

6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid

Cat. No.: B6414761
CAS No.: 1261938-39-9
M. Wt: 266.65 g/mol
InChI Key: NAOIWLQHGKJOGF-UHFFFAOYSA-N
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Description

6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid is a chemical compound with significant biological activity. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a picolinic acid core with an amino group at the 6th position and a 3-chloro-5-fluorophenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid typically involves the following steps:

    Nitration: The starting material, 3-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5), which is involved in plant growth regulation . This interaction disrupts normal cellular processes, leading to the compound’s herbicidal activity.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Chloro-5-fluorophenyl)picolinic acid: Similar structure but lacks the amino group.

    6-Amino-3-chloropicolinic acid: Similar structure but lacks the fluorophenyl group.

    6-Amino-3-(3-chlorophenyl)picolinic acid: Similar structure but lacks the fluorine atom.

Uniqueness

6-Amino-3-(3-chloro-5-fluorophenyl)picolinic acid is unique due to the presence of both the amino group and the 3-chloro-5-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-3-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)16-11(9)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOIWLQHGKJOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)Cl)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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